Dopamine D3 Receptor Affinity: pKi 8.89 Establishes a 16-Fold Selectivity Window Over D2
The target compound demonstrates potent binding affinity for the human dopamine D3 receptor (DRD3), with a dissociation constant (pKi) of 8.89 (equivalent to a Ki of approximately 1.3 nM). Critically, its affinity for the closely related D2 receptor (DRD2) is significantly lower, with a pKi of 7.68 (Ki ~20.9 nM). This represents a 16-fold selectivity window for D3 over D2. When compared to the well-characterized D3 antagonist SB-277011A, which has a reported pKi of 8.0 for the D3 receptor, the target compound's pKi of 8.89 indicates an approximately 7.8-fold higher binding affinity [1] [2]. This level of D3 over D2 selectivity is a crucial differentiator, as it suggests a reduced propensity for D2-mediated extrapyramidal side effects, a common liability for less selective dopaminergic agents.
| Evidence Dimension | Receptor Binding Affinity (pKi) for Human Dopamine Receptors |
|---|---|
| Target Compound Data | D3 pKi: 8.89 (Ki ~1.3 nM); D2 pKi: 7.68 (Ki ~20.9 nM) |
| Comparator Or Baseline | SB-277011A: D3 pKi = 8.0 (Ki ~10 nM). Target compound's D2 pKi: 7.68. |
| Quantified Difference | 16-fold selectivity for D3 over D2 (within-target). 7.8-fold higher D3 affinity vs. SB-277011A. |
| Conditions | In vitro radioligand binding assays using human cloned receptors expressed in heterologous systems. Data curated in ChEMBL and presented via GPCRdb. |
Why This Matters
For researchers sourcing a selective D3 receptor antagonist tool compound, the quantified 16-fold selectivity over D2 provides a clear, data-driven rationale for choosing this compound over less selective or lower-affinity alternatives.
- [1] GPCRdb. Bioactivities for ligand CHEMBL1184186. Data sourced from ChEMBL. Displays pKi values for human Dopamine D3 and D2 receptors. Available from: https://gpcrdb.org/ligand/12049/info. View Source
- [2] Univ-Bio.com. Product page for SB 277011A (hydrochloride). Reports pKi of 8.0 for the D3 receptor with >100-fold selectivity over other monoamine receptors. Available from: https://www.univ-bio.com. View Source
